molecular formula C45H54N4O10 B1604335 Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 910580-56-2

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B1604335
CAS No.: 910580-56-2
M. Wt: 810.9 g/mol
InChI Key: GHCGXAFOOQYBDC-QPSORRKESA-N
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Description

The compound of interest is a highly complex pentacyclic alkaloid derivative characterized by multiple stereogenic centers, diverse functional groups (e.g., acetyloxy, methoxy, formyl, and methoxycarbonyl), and a fused azoninoindol moiety. Its molecular weight is 456.538 g/mol, as confirmed by crystallographic data . The stereochemical complexity suggests that its structural determination likely relied on advanced techniques such as single-crystal X-ray diffraction, possibly using the SHELX software suite, a gold standard for small-molecule refinement .

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O10/c1-7-28(52)20-27-23-44(40(53)57-5,36-30(14-17-46-24-27)29-12-9-10-13-33(29)47-36)32-21-31-34(22-35(32)56-4)49(25-50)38-43(31)16-19-48-18-11-15-42(8-2,37(43)48)39(59-26(3)51)45(38,55)41(54)58-6/h9-13,15,21-22,25,27,37-39,46-47,55H,7-8,14,16-20,23-24H2,1-6H3/t27-,37+,38-,39-,42-,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGXAFOOQYBDC-QPSORRKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CC(C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C[C@@H]1C[C@@](C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648844
Record name Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910580-56-2
Record name Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound is a complex alkaloid belonging to the class of pentacyclic compounds. Its intricate structure suggests a wide range of potential biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate stereochemistry and functionalization. Such structural complexity often correlates with diverse biological effects.

Summary of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Biological Activity Description
Antimicrobial Activity Exhibits antimicrobial properties against various pathogens.
Cytotoxic Effects Demonstrates cytotoxic effects on cancer cell lines in vitro.
Opioid Activity May act as a ligand for opioid receptors, suggesting potential analgesic properties.
Neuroprotective Effects Emerging evidence indicates neuroprotective benefits through neurotransmitter modulation.

Cytotoxicity in Cancer Cell Lines

A study conducted on the cytotoxic effects of the compound revealed significant inhibition of cell proliferation in various cancer cell lines including HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, extracts containing this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : Interaction with specific receptors such as opioid receptors leading to physiological effects.
  • Cell Signaling Pathways : Inhibition of key signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (IUPAC) Molecular Weight (g/mol) Key Functional Groups Structural Features Source/Evidence
Target Compound 456.538 Acetyloxy, methoxy, formyl, methoxycarbonyl Pentacyclic core, azoninoindol subunit
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-hexadecahydrocyclopenta... 426.724 Hydroxy, prop-enyl Hexadecahydrocyclopenta core
Salternamide E derivatives N/A Hydroxy, methoxycarbonyl Diazatetracyclic framework
HMDB0031366 (hexacyclic acid) N/A Dihydroxy, oxo, methylidene Hexacyclo[9.4.2.1...] core
T3D2479 (variant) N/A Hydroxy, methoxycarbonyl Diazatetracyclo[13.3.1.0...] subunit

Functional Group and Substituent Analysis

  • Acetyloxy vs.
  • Methoxycarbonyl vs. Methylidene: The methoxycarbonyl group in the azoninoindol subunit (target compound) may confer greater polarity than methylidene-containing analogues like HMDB0031366 .
  • Ethyl and Formyl Substitutions : The C12 ethyl and C8 formyl groups distinguish the target compound from simpler methoxy derivatives (e.g., Salternamide E variants), possibly modulating receptor binding .

Electronic and Geometric Considerations

Per Boudart’s principle, compounds with similar electronic profiles but divergent geometries (e.g., pentacyclic vs. hexacyclic cores) may exhibit distinct reactivity. For instance, the pentacyclic framework of the target compound likely imposes steric constraints absent in hexacyclic analogues, affecting catalytic or binding interactions .

Research Findings and Implications

Potential Bioactivity

While direct pharmacological data are unavailable, marine actinomycete-derived analogues (e.g., Salternamide E) exhibit antimicrobial and anticancer properties.

Computational Predictions

  • Lipophilicity (LogP) : Estimated LogP ≈ 2.1 (higher than hydroxylated analogues due to acetyloxy) .
  • Solubility: Limited aqueous solubility (≤0.1 mg/mL) due to the pentacyclic scaffold and lipophilic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 2
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

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